molecular formula C6H11NO2 B1581604 Methyl L-prolinate CAS No. 2577-48-2

Methyl L-prolinate

Cat. No. B1581604
CAS RN: 2577-48-2
M. Wt: 129.16 g/mol
InChI Key: BLWYXBNNBYXPPL-YFKPBYRVSA-N
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Description

“Methyl L-prolinate” is a chemical compound with the molecular formula C6H11NO2 . It is an important chemical raw material used in organic synthetic materials . It is also known by other names such as “L-Proline methyl ester”, “(S)-methyl pyrrolidine-2-carboxylate”, and "(S)-proline-methyl-ester" .


Synthesis Analysis

“Methyl L-prolinate” can be used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .


Molecular Structure Analysis

The molecular structure of “Methyl L-prolinate” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has an average mass of 129.157 Da and a mono-isotopic mass of 129.078979 Da .


Chemical Reactions Analysis

“Methyl L-prolinate” can be used as a reactant to prepare prolylproline .


Physical And Chemical Properties Analysis

“Methyl L-prolinate” has a density of 1.1±0.1 g/cm3, a boiling point of 169.9±33.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C . It has a molar refractivity of 32.7±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 122.4±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

Methyl L-prolinate has been synthesized and characterized through various spectroscopic methods. Balachandran et al. (2014) conducted a detailed study synthesizing methyl L-prolinate hydrochloride and analyzing it using Fourier transform infrared and Raman spectra. They used computational methods, including ab initio Hartree-Fock and density functional theory, for understanding the structure and charge distributions. This research provided insights into the vibrational frequencies, thermodynamic properties, and molecular orbital energies of methyl L-prolinate (Balachandran et al., 2014).

Organocatalysis

Methyl L-prolinate derivatives, specifically L-proline and L-proline derivatives, have been identified as effective organocatalysts in several chemical reactions. Gruttadauria, Giacalone, and Noto (2008) reviewed the use of these compounds in catalysis, emphasizing their recyclability and reusability. These characteristics make methyl L-prolinate derivatives valuable in green chemistry applications (Gruttadauria et al., 2008).

Peptide Synthesis

In the field of peptide synthesis, methyl L-prolinate derivatives have been utilized as building blocks. Suter et al. (2000) developed novel dipeptide synthons using methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. They demonstrated its utility in reactions with carboxylic acids and thioacids, proving its effectiveness as a dipeptide building block in peptide synthesis (Suter et al., 2000).

Catalysis in Organic Synthesis

Methyl L-prolinate and its derivatives have been explored for their roles in catalyzing various organic synthesis reactions. For instance, Kelleher et al. (2010) studied the use of L-proline derived spirolactams and α-methyl prolinamides as organocatalysts. They found these compounds effective for asymmetric conjugate addition of aldehydes to nitroolefins (Kelleher et al., 2010).

Environmental Applications

Methyl L-prolinate derivatives have also been researched for environmental applications, such as CO2 capture. Hamzehie and Najibi (2016) investigated the solubility of CO2 in aqueous solutions ofpotassium prolinate, a derivative of L-proline, and found that these solutions could be potentially used for capturing CO2, highlighting an environmental application of such compounds (Hamzehie & Najibi, 2016).

Catalytic and Biological Activity

The catalytic and biological activity of methyl L-prolinate derivatives has been explored in various studies. Cybulski et al. (2011) synthesized and characterized a group of quaternary ammonium mandelates and L-prolinates as ionic liquids. These ionic liquids demonstrated effective anti-microbial and anti-fungal properties, and some showed potential as organocatalysts in asymmetric Michael addition reactions, indicating both biological and catalytic applications (Cybulski et al., 2011).

Safety And Hazards

“Methyl L-prolinate” should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, mist, gas, or vapours . Protective equipment should be worn when handling this chemical, and adequate ventilation should be ensured . In case of accidental exposure, immediate medical attention should be sought .

Future Directions

“Methyl L-prolinate” has potential applications in the development of new chemotherapy against Chagas disease . Researchers are exploring the L-Proline uptake as a chemotherapeutic target for T. cruzi, and novel inhibitors containing the amino acid with a linker and a variable region able to block the transporter have been proposed .

properties

IUPAC Name

methyl (2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYXBNNBYXPPL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311462
Record name (-)-L-Proline methyl ester
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-prolinate

CAS RN

2577-48-2
Record name (-)-L-Proline methyl ester
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Record name Methyl L-prolinate
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Record name (-)-L-Proline methyl ester
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Record name Methyl L-prolinate
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Record name METHYL L-PROLINATE
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Synthesis routes and methods I

Procedure details

7 mL of thionyl chloride was dissolved in 50 mL of methanol in an ice-water bath, followed by addition of pyrrolidine-2-carboxylic acid 10a (5 g, 43.40 mmol). The mixture was warmed up to room temperature and stirred for 24 hours. The mixture was concentrated under reduced pressure to obtain methylpyrrolidine-2-carboxylate 10b (10 g) crude product as a white solid, which was directly used in the next step without purification.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of L-proline (2.23 g) in dry methanol (15 ml) was cooled to −5° C. and thionyl chloride (4.52 g) was added dropwise, while stirring and maintaining the temperature of the reactants below 0° C. The reaction was continued at 25° C. for 2 h. The solvent was distilled and the residue stored in ice-chest for 12 h. The solid mass was added to aqueous solution of potassium carbonate (50%, 20 ml) at 0° C. and the separated oily layer was extracted into ether (15 ml×3). The ethereal layer was dried over anhydrous sodium sulfate and distilled to afford 2.3 g of 2-(carbomethoxy)-pyrrolidine (85%), [MS (m/z) M+129 (1%), 114 (0.5), 70(100), 68(50), 43(80), 41(90)]. It was taken in dry diethyl ether (15 ml), cooled to 0° C. and t-butylhypochlorite (2.16 g) added dropwise. The reaction was monitored on silica gel thin layer using chloroform as the eluant. After completion of the reaction (15 min.), potassium t-butoxide (2.24 g) was added gradually over 10 min. and the reactants stirred at 25° C. for 5 h. The solution was filtered and the solvent distilled under reduced pressure to afford 2-(carbomethoxy)-1-pyrrroline (2 g), [MS (m/z) M+ 127(1%), 112(0.5), 97 (15), 69 (100), 54 (50), 41 (75)]. To a suspension of magnesium turnings (0.43 g) in dry ether, iodine (0.01 g) was added followed by dropwise addition of a solution of methyl iodide (3.08 g) in ether (5 ml) at 35° C. The mixture was stirred until the disappearance of magnesium turnings (15 min), then cooled to 0° C. To it, a solution of 2-(carbomethoxy)-1-pyrrroline (2 g) in dry ether (5 ml) was added over 5 min. and the mixture was stirred at room temperature. On completion of the reaction (2 h) the product was worked up by the addition of dilute hydrochloric acid (5%, 10 ml) and the organic layer separated. The aqueous layer was further extracted with ether (10 ml×2) and the combined organic layers dried over anhydrous sodium sulphate and distilled to afford pure 2-acetyl-1-pyrroline [1.3g, 95% purity, MS (m/z) M+ 111 (5%), 96 (0.1), 83 (15), 69(8), 68 (10), 55 (2), 52 (0.2), 43 (100),42 (25), 41 (50)].
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
4.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
V Balachandran, M Boobalan, M Amaladasan… - Spectroscopy …, 2014 - Taylor & Francis
… The optimized geometry and labeling of atoms in methyl L-prolinate hydrochloride are given … After careful scrutiny, we came to know that the crystallographic data of methyl L-prolinate …
Number of citations: 2 www.tandfonline.com
S Gosiewska, JJLM Cornelissen, M Lutz… - Inorganic …, 2006 - ACS Publications
… Moreover, this ligand is chiral through the presence of the two methyl-l-prolinate substituents. The stereochemical information of commercially available prolinate esters, …
Number of citations: 36 pubs.acs.org
T Miyazawa, T Otomatsu, K Higashi… - Bulletin of the …, 1988 - journal.csj.jp
… The reaction of the oxazolone from N-benzoyl-DL-t-Meucine with methyl L-prolinate was found to produce the diastereomeric DL isomer, almost specifically, under appropriate …
Number of citations: 11 www.journal.csj.jp
H Tang, G Zhao, Z Zhou, Q Zhou, C Tang - Tetrahedron letters, 2006 - Elsevier
… from o-nitrobenzoyl chloride and methyl l-prolinate hydrochloride. Diastereomeric (1R,2R,1′… (S,S)-octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazin 5 was synthesized from methyl l-prolinate. …
Number of citations: 49 www.sciencedirect.com
Z Wang, FL Zhao, GG Hou, QG Meng - Zeitschrift für Kristallographie …, 2023 - degruyter.com
… The whole molecule contains two parts, p-aminobenzenesulfonyl and methyl L-prolinate, linked … For the methyl L-prolinate, the C(11) is the chiral center and the molecule adopts the L …
Number of citations: 0 www.degruyter.com
Y Terai, H Kido, K Kashiwabara, J Fujita… - Bulletin of the Chemical …, 1977 - journal.csj.jp
… trans-2-butene)] and various trans(N,olefin)[PtCl(L-am) (S,S- or R,R-trans-2-butene)] in acetone, where L-am stands for various amino carboxylates, ie L-prolinate, N-methyl-L-prolinate (…
Number of citations: 5 www.journal.csj.jp
J Macharia, V Wambua, Y Hong, L Harris… - Angewandte …, 2017 - Wiley Online Library
… an additional substituent at the 2-position, 2-methyl-l-prolinate (8′). We predicted the second … , that is, the use of 4-hydroxy-2-methyl-l-prolinate (9′) as a catalyst for the highly selective …
Number of citations: 29 onlinelibrary.wiley.com
D Carmona, C Vega, FJ Lahoz, R Atencio… - …, 2000 - ACS Publications
… The metal forms its coordination sphere with an η 5 -bonded C 5 Me 5 group that occupies three formal coordination sites, the chelating l-prolinate (3b) or N-methyl-l-prolinate (5) ligands…
Number of citations: 40 pubs.acs.org
SY Wu, JE Casida - Phosphorus, Sulfur, and Silicon and the …, 1995 - Taylor & Francis
… Octyl- or phenylphosphonic dichloride (4a or 4b) was reacted with equivalent methyl L-prolinate (5) in the presence of triethylamine to form methyl N-[chloro(octyl or pheny1)…
Number of citations: 14 www.tandfonline.com
S Hanessian, S Dorich, H Menz - Organic letters, 2013 - ACS Publications
… The tetracyclic core of daphniglaucin C was prepared from the known 4-keto-N-Boc methyl-l-prolinate in 15 steps with a cumulative yield of 14.7%. The key steps toward this core motif …
Number of citations: 26 pubs.acs.org

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